Plasma Concentration of Dihydrothymine Exceeds Thymine by 10-Fold Following Oral Administration
Following oral thymine administration (250 mg) to healthy adult males, the plasma concentration of dihydrothymine was consistently 10-fold higher than that of thymine across all sampling time points, with apparent formation rate-limited kinetics observed for dihydrothymine [1]. This quantitative relationship establishes that endogenous dihydrothymine accumulates to substantially higher circulating levels than its precursor thymine, making it a more analytically accessible biomarker for DPD activity assessment.
| Evidence Dimension | Plasma concentration ratio (metabolite to precursor) |
|---|---|
| Target Compound Data | Dihydrothymine plasma concentration consistently 10-fold higher than thymine |
| Comparator Or Baseline | Thymine (precursor, 5-methyluracil) |
| Quantified Difference | 10-fold higher (approximate ratio = 10:1) |
| Conditions | Oral administration of 250 mg thymine to healthy adult male subjects; plasma sampling over 0-8 hours; n=6 |
Why This Matters
For procurement decisions, this 10-fold concentration differential means dihydrothymine provides superior analytical sensitivity and dynamic range in LC-MS/MS assays compared to thymine, enabling more robust quantification in low-volume biospecimens.
- [1] van Kuilenburg ABP, et al. Towards a test to predict 5-fluorouracil toxicity: Pharmacokinetic data for thymine and two sequential metabolites following oral thymine administration to healthy adult males. European Journal of Clinical Pharmacology. 2015;71(11):1325-1333. View Source
